molecular formula C15H20BrNO3 B8593124 Methyl 3-bromo-5-(dipropylcarbamoyl)benzoate CAS No. 388071-08-7

Methyl 3-bromo-5-(dipropylcarbamoyl)benzoate

Cat. No.: B8593124
CAS No.: 388071-08-7
M. Wt: 342.23 g/mol
InChI Key: VBOWEBSRRPZMKL-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(dipropylcarbamoyl)benzoate is a useful research compound. Its molecular formula is C15H20BrNO3 and its molecular weight is 342.23 g/mol. The purity is usually 95%.
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Properties

CAS No.

388071-08-7

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

methyl 3-bromo-5-(dipropylcarbamoyl)benzoate

InChI

InChI=1S/C15H20BrNO3/c1-4-6-17(7-5-2)14(18)11-8-12(15(19)20-3)10-13(16)9-11/h8-10H,4-7H2,1-3H3

InChI Key

VBOWEBSRRPZMKL-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=O)C1=CC(=CC(=C1)Br)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Carbonyl diimidazole (3.0 g, 18 mmol) is added to a solution of 3-bromo-5-(methoxycarbonyl)benzoic acid (XIX, PREPARATION 2, 3.9 g, 15 mmol) in THF (30 mL). The mixture is stirred for 0.5 hours. Dipropylamine (AMINE, 4.2 mL, 30 mmol) is added to the mixture, which is then stirred for 24 hours. The solvent is then removed under reduced pressure and the mixture is partitioned between ethyl acetate and water. The organic phase is then washed with saline, dried over anhydrous magnesium sulfate, filtered, and concentrated. Column chromatography (silica gel; ethyl acetate/hexanes, 15/85) gives the title compound, IR (diffuse reflectance) 2968, 2958, 1714, 1637, 1479, 1440, 1422, 1321, 1310, 1288, 1273, 1252, 889, 772 and 718 cm−1; NMR (300 MHz, CDCl3) δ 8.21, 7.96, 7.70, 3.95, 3.46, 3.15, 1.69, 1.57, 1.00 and 0.78; MS (ESI+) for C15H20BrNO3 m/z (M+H)+=344.1.
Quantity
3 g
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3.9 g
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reactant
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30 mL
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solvent
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4.2 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 3-bromo-5-(methoxycarbonyl)benzoic acid (2.0 g, 7.72 mmol) and HATU (3.52 g, 9.27 mmol) in DMF (70 mL) was stirred at room temperature for 10 min. Then dipropylamine (0.78 g, 1.1 mL, 7.72 mmol) was added and the resulting mixture was stirred at room temperature overnight. The mixture was diluted with ethyl acetate, washed with H2O (3 times) and brine, dried over sodium sulfate, and concentrated under vacuum to give the title compound (2.6 g, 99.5% yield): 1H NMR (CD3OD, 500 MHz) δ ppm 0.78 (3H, t, J=5 Hz), 1.01 (3H, t, J=5 Hz), 1.60 (2H, m), 1.74 (2H, m), 3.21 (2H, m), 3.49 (2H, m), 3.96 (3H, s), 7.79 (1H, m), 7.94 (1H, m), 8.23 (1H, m). HPLC retention time: 2.018 min (method B). MS (ESI) (M+H)+ 342.09.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.52 g
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reactant
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Quantity
70 mL
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solvent
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Quantity
1.1 mL
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0 (± 1) mol
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Yield
99.5%

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